1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Übersicht

Beschreibung

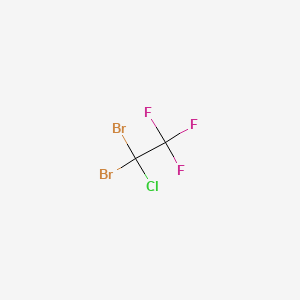

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is a halogenated organic compound with the molecular formula C2Br2ClF3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique combination of bromine, chlorine, and fluorine atoms, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane can be synthesized through the halogenation of chlorotrifluoroethylene. In a typical laboratory setup, chlorotrifluoroethylene gas is passed into a reaction system containing liquid bromine at 25°C. The reaction is magnetically stirred until the red-brown color of the bromine fades, indicating the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of chlorotrifluoroethylene to a bromine-containing reactor, with careful monitoring of temperature and reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Elimination Conditions: Elimination reactions typically require strong bases such as potassium tert-butoxide or sodium hydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include fluorinated or chlorinated derivatives.

Elimination Products: The major products of elimination reactions are typically alkenes or alkynes with varying degrees of halogenation.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

BCTFE is extensively utilized as a reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows chemists to create fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. The compound can undergo various reactions:

- Substitution Reactions : BCTFE can react with nucleophiles such as hydroxide ions and amines, leading to the formation of fluorinated derivatives.

- Elimination Reactions : Under basic conditions, BCTFE can undergo elimination reactions to produce alkenes or alkynes.

Biological Studies

Research into BCTFE's biological activity has revealed its potential effects on enzymes and proteins. Studies have shown that the compound can interact with nucleophilic sites on biological macromolecules, potentially altering their structure and function. This interaction is significant for understanding its implications in toxicology and pharmacology.

Medical Applications

BCTFE is being investigated for its potential use in pharmaceuticals. Its unique structure may contribute to the development of new drugs that target specific biological pathways. Ongoing research aims to explore its efficacy and safety in medicinal formulations.

Industrial Applications

In industrial settings, BCTFE is employed in the production of specialty chemicals and materials, including:

- Refrigerants : Its low boiling point and favorable thermodynamic properties make it suitable as a refrigerant.

- Solvent Extraction : BCTFE is used as a solvent in various chemical processes, particularly for the extraction and purification of specific compounds.

- Fire Extinguishing Agents : Due to its non-corrosive nature, it is utilized in fire extinguishing systems where water damage must be avoided.

Case Study 1: Organic Synthesis

A study demonstrated the use of BCTFE in synthesizing fluorinated compounds via nucleophilic substitution reactions. The researchers reported high yields of desired products when using BCTFE as a starting material under optimized conditions. This highlights its utility in creating complex organic molecules.

In another study focused on the biological interactions of BCTFE, researchers investigated its effects on enzyme activity. The results indicated that BCTFE could inhibit certain enzyme functions at specific concentrations, suggesting potential applications in drug design or toxicological assessments.

Wirkmechanismus

The mechanism of action of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed effects of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane: Similar in structure but with different positioning of halogen atoms.

1-Bromo-1-chloro-2,2,2-trifluoroethane: Contains one less bromine atom compared to 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane.

Uniqueness

This compound is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Biologische Aktivität

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (often referred to as BCTFE) is a halogenated hydrocarbon with significant applications in various fields including refrigeration, solvent extraction, and as a fire extinguishing agent. Its molecular formula is , and it has a molecular weight of 276.28 g/mol. This compound exhibits unique biological activities that warrant detailed exploration.

- Molecular Formula :

- Molecular Weight : 276.28 g/mol

- Boiling Point : 93-94 °C

- Density : 2.2478 g/cm³

- Melting Point : -72.9 °C

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.28 g/mol |

| Boiling Point | 93-94 °C |

| Density | 2.2478 g/cm³ |

| Melting Point | -72.9 °C |

Toxicological Profile

Research indicates that BCTFE has low acute toxicity; however, its long-term effects remain a concern due to its halogenated nature. Studies have shown that exposure to halogenated hydrocarbons can lead to liver and kidney damage in animal models. For instance, a study indicated that chronic exposure could induce oxidative stress and inflammatory responses in liver tissues .

Environmental Impact

BCTFE is classified under compounds that can contribute to ozone depletion. Its use as a refrigerant has raised environmental concerns, leading to regulatory scrutiny. The compound's persistence in the atmosphere can lead to bioaccumulation and potential toxicity in aquatic organisms .

Pharmacological Applications

BCTFE has been investigated for its potential use in pesticide formulations due to its effectiveness against various pests while minimizing environmental impact compared to traditional agents. It acts by disrupting the physiological processes of pests without significant toxicity to non-target species .

Case Studies

-

Pesticide Efficacy Study

A study conducted on the efficacy of BCTFE as an insecticide demonstrated its effectiveness against aphids and whiteflies. The results indicated a significant reduction in pest populations within a week of application, highlighting its potential as an eco-friendly alternative in agricultural practices . -

Toxicity Assessment in Aquatic Species

A research project assessed the chronic toxicity of BCTFE on freshwater fish species. The findings revealed that exposure led to decreased survival rates and reproductive success, suggesting that even low concentrations could have detrimental effects on aquatic ecosystems .

Eigenschaften

IUPAC Name |

1,1-dibromo-1-chloro-2,2,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2ClF3/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIRTDAEWOUFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Br)Br)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073231 | |

| Record name | Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-17-6, 29256-79-9 | |

| Record name | 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, chlorodibromotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-TRIFLUORO-2,2-DIBROMO-2-CHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D9Z22DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,1-dibromo-1-chloro-2,2,2-trifluoroethane react with aldehydes in the presence of magnesium?

A1: this compound reacts with magnesium in tetrahydrofuran at 0 °C to generate a reactive intermediate. This intermediate then reacts with aldehydes (RCHO) to yield chlorodifluoroallyl alcohols with the general formula RCH(OH)CCl=CF2. [] This reaction provides an efficient method for introducing a chlorodifluoromethylene unit into organic molecules.

Q2: What are the advantages of using this compound in this specific chemical transformation?

A2: The research highlights that this reaction proceeds with excellent yields, signifying the effectiveness of this compound in this transformation. [] This suggests a high degree of selectivity and efficiency in the reaction, making it a potentially valuable tool for synthetic chemists.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.